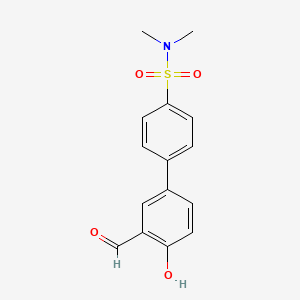
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and has been used in various biochemical and physiological experiments. 4-DMSFP is a white crystalline solid with a melting point of approximately 200°C and a molecular weight of approximately 226.34 g/mol. It is soluble in various organic solvents, such as ethanol, dimethyl sulfoxide, and dimethylformamide.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a research tool to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of various compounds. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in laboratory experiments to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as a ligand for certain receptors, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may have anti-inflammatory and analgesic effects. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may be involved in the regulation of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its low toxicity, its low cost, and its stability. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is soluble in various organic solvents, which makes it easy to handle and use in laboratory experiments. The main limitation of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Future Directions
For research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and to optimize its use in laboratory experiments. Finally, further research should be conducted to explore its potential as a therapeutic agent.
Synthesis Methods
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-dimethylsulfamoylphenol with formaldehyde in the presence of a base catalyst. This reaction results in the formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product. Another method involves the reaction of 4-dimethylsulfamoylphenol with formic acid in the presence of a base catalyst. This reaction produces 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product.
properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGVPNLMDHYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

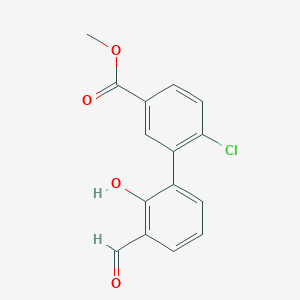
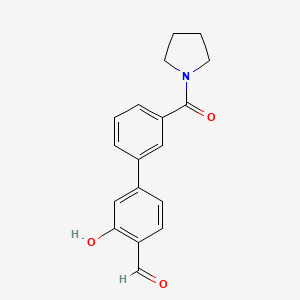
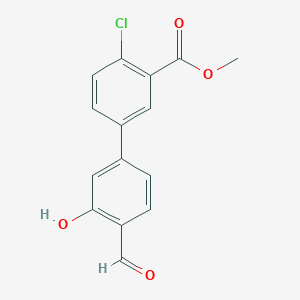

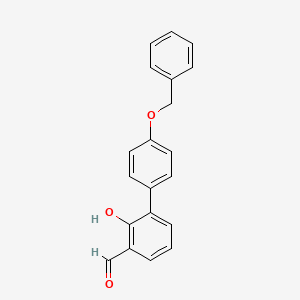
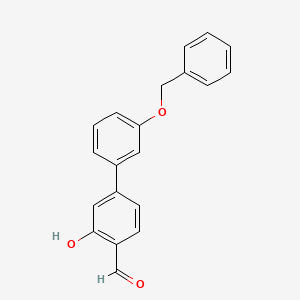

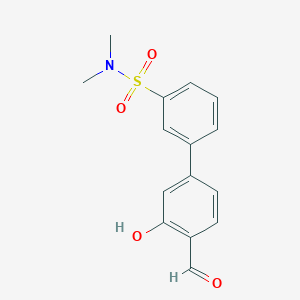
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

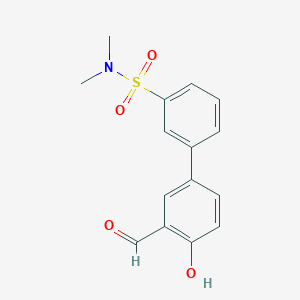

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)